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Emepronium-d5 Bromide

Cat. No.: B1159602
M. Wt: 367.38
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for Deuterium (B1214612) Labeling in Chemical and Biological Systems

Deuterium (D or ²H) is a stable, non-radioactive isotope of hydrogen. simsonpharma.comiaea.org Its nucleus contains one proton and one neutron, making it about twice as heavy as protium (B1232500) (¹H), the most common hydrogen isotope. clearsynth.com This difference in mass, while not altering the fundamental chemical properties of a molecule, can influence the rates of chemical reactions. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov This "kinetic isotope effect" can slow down reactions that involve the breaking of this bond, a crucial feature exploited in metabolic research. scispace.com

The primary reasons for using deuterium labeling in chemical and biological systems include:

Tracing Metabolic Pathways: Deuterated compounds act as tracers, allowing researchers to track how molecules are absorbed, distributed, metabolized, and excreted (ADME) in the body. simsonpharma.com

Investigating Reaction Mechanisms: By observing the effect of deuterium substitution on reaction rates, chemists can deduce the step-by-step sequence of a chemical transformation. simsonpharma.com

Enhancing Analytical Sensitivity: In techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, deuterium labeling can provide clearer signals and reduce background noise, leading to more accurate measurements. simsonpharma.com

Improving Drug Properties: Replacing hydrogen with deuterium at specific molecular sites can slow down metabolic degradation, potentially leading to a longer duration of action for a drug. nih.gov

Overview of Emepronium-d5 Bromide as a Research Tool and Analytical Standard

This compound is the deuterated analog of Emepronium (B1206306) Bromide. smolecule.com It is a quaternary ammonium (B1175870) compound. smolecule.comcymitquimica.com The "d5" in its name indicates that five hydrogen atoms in the ethyl group have been replaced by deuterium atoms. smolecule.comcymitquimica.com

This isotopic labeling makes this compound particularly useful in a research context. Its primary applications are:

Analytical Standard: Due to its distinct isotopic signature, it serves as an excellent internal standard for quantitative analysis using mass spectrometry. smolecule.com When analyzing samples for the presence of Emepronium, a known amount of this compound is added. Because it behaves almost identically to the non-deuterated compound during extraction and ionization but is easily distinguished by its higher mass, it allows for precise quantification of the target analyte. nih.govlibretexts.org

Pharmacokinetic Studies: The enhanced metabolic stability of the deuterated form can be advantageous in pharmacological studies. smolecule.com Researchers can use this compound to investigate the pharmacokinetic properties of this class of anticholinergic agents. simsonpharma.comsmolecule.com

Metabolic Research: By comparing the metabolism of Emepronium Bromide with its deuterated counterpart, scientists can gain insights into the specific metabolic pathways involved in its breakdown. clearsynth.comsmolecule.com

Chemical Properties of this compound

PropertyValue
Molecular FormulaC₂₀D₅H₂₃N·Br cymitquimica.com
Molecular Weight367.378 g/mol cymitquimica.com
Exact Mass366.17190 g/mol smolecule.com
Monoisotopic Mass366.17190 g/mol smolecule.com

Synonyms for this compound cymitquimica.com

N-(Ethyl-d5)-N,N,alpha-trimethyl-gamma-phenylbenzenepropanaminium Bromide

(Ethyl-d5)dimethyl(1-methyl-3,3-diphenylpropyl)ammonium Bromide

Cetiprin-d5

Properties

Molecular Formula

C₂₀H₂₃D₅BrN

Molecular Weight

367.38

Synonyms

N-(Ethyl-d5)-N,N,α-trimethyl-γ-phenylbenzenepropanaminium Bromide;  (Ethyl-d5)dimethyl(1-methyl-3,3-diphenylpropyl)ammonium Bromide;  Cetiprin-d5;  Dimethyl(ethyl-d5)(β-benzhydrylisopropyl)ammonium Βromide;  Emepron-d5 Βromide;  Emeprone-d5;  Emeprone-d5 B

Origin of Product

United States

Synthetic Strategies for Deuterated Emepronium Bromide Analogues

General Principles of Deuterium (B1214612) Incorporation

The synthesis of deuterated organic molecules relies on a set of established chemical principles and reactions. These methods range from direct exchange of hydrogen for deuterium on an existing molecule to building the molecule from already deuterated precursors. The choice of method depends on the desired location of the deuterium atoms, the stability of the substrate molecule, and the availability of starting materials. drugfuture.com

Hydrogen-Deuterium Exchange Reactions

Hydrogen-Deuterium (H-D) exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. Current time information in Singapore. These reactions are among the most direct methods for deuterium labeling. fda.gov The ease of exchange depends on the acidity of the proton being replaced.

Acid/Base Catalysis : Protons on heteroatoms (like in alcohols or amines) or adjacent to carbonyl groups can be readily exchanged using deuterated acids or bases in a suitable deuterated solvent, such as deuterium oxide (D₂O). Current time information in Singapore.scielo.org.mx The reaction is an equilibrium process, often requiring a large excess of the deuterium source to achieve high levels of incorporation. Current time information in Singapore.

Metal Catalysis : For less acidic C-H bonds, transition metal catalysts are often employed to facilitate the exchange. fda.gov This approach is particularly useful for late-stage deuteration of complex molecules. fda.gov

The rate of exchange is influenced by several factors, including pH, temperature, and the structural environment of the hydrogen atom. nih.gov For instance, hydrogen atoms involved in strong hydrogen bonding or those that are sterically hindered will exchange more slowly. nih.gov

Deuterated Reagent Utilization

A widely used and highly effective strategy involves the use of reagents that are already enriched with deuterium. nih.govrsc.org This method offers excellent control over the position and number of deuterium atoms incorporated. The synthesis proceeds through conventional reaction pathways, with the isotopic label being carried into the final product from the deuterated starting material. snnu.edu.cn

Common deuterated reagents include:

Deuterium oxide (D₂O) : Used as a deuterium source in exchange reactions and as a solvent. snnu.edu.cn

Deuterium gas (D₂) : Employed in catalytic hydrogenation or deuterogenation of unsaturated bonds. fda.gov

Deuterated Solvents : Such as chloroform-d (CDCl₃) or acetone-d₆, which can sometimes act as deuterium donors under specific conditions. nih.gov

Deuterated Reducing Agents : Reagents like lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄) are used to introduce deuterium while reducing functional groups like esters, carboxylic acids, or ketones. epo.org

Deuterated Alkylating Agents : For example, iodomethane-d₃ (CD₃I) is used to introduce a trideuteromethyl group. fda.gov

The primary advantage of this approach is the high isotopic purity and precise placement of the deuterium label. nih.gov

Metal-Catalyzed Deuteration Approaches

Transition-metal-catalyzed reactions have become powerful tools for the direct deuteration of C-H bonds that are typically unreactive. nih.gov These methods are often highly regioselective, allowing for the targeted labeling of specific positions in a molecule. nih.gov

Commonly used metals and their applications are summarized in the table below:

Catalyst MetalTypical ApplicationDeuterium SourceReference
Iridium (Ir) Directs ortho-deuteration of aromatic rings with coordinating functional groups.D₂ gas, D₂O nih.gov
Palladium (Pd) Catalyzes ortho-C-H deuteration of arenes and can be used in dehalogenation-deuteration reactions.D₂O, Acetic acid-d₄ snnu.edu.cn
Ruthenium (Ru) Effective for deuterating N-heterocycles and the α-position of alcohols and amines.D₂O acs.org
Rhodium (Rh) Used in the hydrogenation of olefins with D₂O as the deuterium source.D₂O mdpi.com
Copper (Cu) Catalyzes transfer hydrodeuteration of alkynes and alkenes.Deuterated silanes mdpi.com

These reactions often proceed through a C-H activation mechanism, where the metal catalyst reversibly inserts into a C-H bond, allowing for the exchange with a deuterium source. nih.gov

Synthesis from Deuterated Precursors

This strategy involves a multi-step synthesis that begins with simple, commercially available deuterated building blocks. fda.govrsc.org The deuterated core is constructed first and then elaborated through subsequent chemical transformations to yield the final target molecule.

For example, to synthesize a compound with a deuterated phenyl ring, one might start with benzene-d₆ and build the rest of the molecule onto it. wikipedia.org This bottom-up approach provides unambiguous and complete control over the site of deuteration. While often longer and more complex than late-stage H-D exchange, it guarantees high levels of isotopic enrichment at the desired positions. wikipedia.org This method is particularly valuable when specific, non-exchangeable positions need to be labeled. fda.gov

Enzymatic Synthesis Considerations

Biocatalysis, using purified enzymes, offers an alternative to traditional chemical synthesis for deuterium labeling. epo.org Enzymes can perform highly selective transformations under mild conditions, which is particularly advantageous for complex or sensitive molecules. researchgate.net

Key features of enzymatic deuteration include:

High Selectivity : Enzymes exhibit exceptional chemo-, regio-, and enantioselectivity, allowing for the precise installation of deuterium, even at chiral centers. epo.orgresearchgate.net

Mild Conditions : Reactions are typically run in aqueous media at or near room temperature and neutral pH, preserving sensitive functional groups. researchgate.net

Use of D₂O : Many enzymatic reactions can be run in D₂O, which serves as an inexpensive and abundant source of deuterium. researchgate.net

For instance, oxidoreductase enzymes can be used for the reductive deuteration of ketones or alkenes, transferring a deuterium atom from a deuterated cofactor (like NADH) which is regenerated in situ using D₂O. epo.org

Methodologies for Position-Specific Deuteration of Emepronium (B1206306) Bromide

Emepronium Bromide has the chemical structure ethyldimethyl(1-methyl-3,3-diphenylpropyl)ammonium bromide. drugfuture.com The designation "d5" in Emepronium-d5 Bromide most commonly refers to the replacement of five hydrogen atoms on one of the two phenyl rings. An alternative possibility could be the deuteration of the ethyl group (C₂D₅). The synthesis of this labeled compound would require methods that can selectively introduce deuterium into these specific positions.

Based on the general principles outlined above, several plausible synthetic strategies can be proposed.

Strategy 1: Synthesis from a Deuterated Precursor (Phenyl-d₅)

This is a robust and unambiguous method to ensure the d5 label is on a phenyl ring. The synthesis would start with a deuterated arene and build the side chain onto it.

Step 1: Friedel-Crafts Acylation : Benzene-d₆ could react with but-3-enoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(phenyl-d₅)-but-3-en-1-one.

Step 2: Phenyl Grignard Addition : The resulting ketone would then be treated with a phenylmagnesium bromide Grignard reagent to introduce the second phenyl group, yielding 1,1-diphenyl-d₅-but-3-en-1-ol.

Step 3: Reduction and Halogenation : The double bond and hydroxyl group would need to be converted to the required saturated alkyl bromide. This could involve hydrogenation of the double bond followed by conversion of the tertiary alcohol to a bromide.

Step 4: Amination and Quaternization : The resulting 4,4-diphenyl-d₅-butan-2-yl bromide would be reacted with dimethylamine to form the tertiary amine, followed by quaternization with bromoethane to yield the final product, Emepronium-d₅ Bromide.

Strategy 2: Synthesis from a Deuterated Precursor (Ethyl-d₅)

To place the label on the ethyl group, the synthesis would involve a late-stage quaternization step using a deuterated ethylating agent.

Step 1: Synthesis of the Tertiary Amine Precursor : The non-deuterated tertiary amine, N,N,α-trimethyl-γ-phenylbenzenepropanamine, would be synthesized first. This can be achieved by reacting 3,3-diphenylpropylamine with formaldehyde and formic acid (Eschweiler–Clarke reaction) to get the dimethylated amine, or through other standard synthetic routes.

Step 2: Quaternization : The tertiary amine precursor is then reacted with bromoethane-d₅ (CH₃CH₂-Br → CD₃CD₂-Br) in a suitable solvent to form the quaternary ammonium (B1175870) salt, Emepronium-d₅ Bromide. This is a highly efficient and direct method for specific labeling of the ethyl group.

Strategy 3: Late-Stage Metal-Catalyzed H-D Exchange

This approach would involve synthesizing unlabeled Emepronium Bromide first and then performing a selective H-D exchange reaction.

Challenge : The Emepronium Bromide molecule lacks strong directing groups for metal-catalyzed ortho-deuteration of the phenyl rings. The quaternary ammonium group is sterically bulky and located several carbons away from the rings.

Potential Method : Despite the challenges, certain Iridium or Palladium catalysts are known to catalyze H-D exchange on arenes even without strong directing groups, although this may lead to a mixture of deuterated isotopologues with deuterium incorporated at various positions on both phenyl rings. snnu.edu.cn Achieving specific d5-labeling on a single ring would be difficult and likely result in low yields of the desired product. Deuteration of the alkyl C-H bonds α and β to the nitrogen atom could also occur with specific catalysts like the Shvo catalyst, but this would not yield the phenyl-d₅ or ethyl-d₅ analogue. epo.org

The following table summarizes these potential methodologies:

StrategyDeuterium SourceKey StepPosition ControlFeasibility
Synthesis from Benzene-d₆ Benzene-d₆Initial Friedel-Crafts AcylationExcellent (Phenyl ring)High, but requires multi-step synthesis
Synthesis from Bromoethane-d₅ Bromoethane-d₅Final QuaternizationExcellent (Ethyl group)Very High, likely the most efficient route for ethyl-d₅ labeling
Late-Stage H-D Exchange D₂O or D₂ gasMetal-catalyzed C-H activationPoor to ModerateLow, due to lack of directing groups and potential for multiple products

Given the requirements for high isotopic purity and positional accuracy in pharmaceutical applications, synthesis from deuterated precursors (Strategies 1 and 2) represents the most reliable and practical approach for preparing this compound.

Design and Optimization of Labeling Sites

The strategic placement of deuterium atoms within a drug molecule is a critical aspect of its design, aimed at enhancing its pharmacokinetic profile through the kinetic isotope effect. In the case of this compound, the selection of the ethyl group for deuteration is a deliberate choice informed by metabolic stability considerations. The primary goal of deuteration is often to slow down the rate of metabolic processes that inactivate a drug, thereby potentially increasing its half-life and bioavailability isotope.comresearchgate.netnih.gov.

Metabolic pathways for quaternary ammonium compounds can involve enzymatic degradation at various positions. For emepronium, the C-H bonds on the alkyl chains attached to the nitrogen atom are potential sites for oxidative metabolism by cytochrome P450 enzymes. By replacing hydrogen atoms with heavier deuterium atoms at these metabolically vulnerable sites, the bond strength of the C-D bond is greater than that of the C-H bond. This increased bond strength can significantly slow the rate of bond cleavage, which is often the rate-limiting step in metabolic reactions.

The optimization of the labeling site involves identifying these "metabolic soft spots." The ethyl group in emepronium is a prime candidate for such modification. Introducing five deuterium atoms to form a perdeuterated ethyl group (a -CD2CD3 moiety) effectively fortifies this position against enzymatic attack. This strategy aims to improve the metabolic profile, which may reduce the formation of certain metabolites and extend the duration of the drug's action in the body compared to its non-deuterated counterpart isotope.com. The choice to label the ethyl group specifically suggests that this position is a key site of metabolism for the parent compound.

Scalable Synthesis Techniques for Deuterated Quaternary Ammonium Compounds

The synthesis of deuterated quaternary ammonium compounds like this compound on a large scale requires efficient and reproducible methods. The most common and industrially applicable method for synthesizing quaternary ammonium salts is the Menschutkin reaction mdpi.com. This reaction involves the alkylation of a tertiary amine with an alkyl halide mdpi.com.

For the specific synthesis of this compound, the reaction would involve a tertiary amine precursor, (3,3-diphenylpropyl)diethylamine, and a deuterated alkyl halide, bromoethane-d5.

Reaction Scheme: (C₆H₅)₂CHCH₂CH₂N(CH₂CH₃)₂ + BrCD₂CD₃ → [(C₆H₅)₂CHCH₂CH₂N(CH₂CH₃)₂(CD₂CD₃)]⁺Br⁻

This synthetic approach is advantageous for scalability because it is typically a one-step process using readily available types of starting materials nih.gov. The key to this synthesis is the availability of the deuterated reagent, bromoethane-d5, which can be prepared through various established deuteration methods researchgate.net.

Challenges in the scalable synthesis of quaternary ammonium compounds include purification. The final products often need to be separated from unreacted starting materials and inorganic salt byproducts researchgate.net. Techniques such as recrystallization are commonly employed to achieve the high purity required for pharmaceutical applications semanticscholar.org. The reaction conditions, including solvent, temperature, and reaction time, must be carefully optimized to maximize yield and purity on a larger scale mdpi.comsemanticscholar.org. For instance, conducting the reaction in solvents with a relatively low dielectric constant can simplify the purification process mdpi.com.

Isotopic Purity and Enrichment Assessment in Synthesized Analogues

Ensuring the isotopic purity and enrichment of synthesized deuterated analogues is paramount for their use as internal standards in quantitative analysis and as therapeutic agents. Several analytical techniques are employed to characterize these compounds thoroughly rsc.orgresearchgate.net. The primary methods are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy rsc.orgresearchgate.netrsc.org.

High-Resolution Mass Spectrometry (HRMS): HRMS, particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for determining the isotopic enrichment of a deuterated compound nih.gov. It allows for the separation and quantification of the different isotopologues (molecules that differ only in their isotopic composition) present in the sample. By analyzing the mass spectrum, the relative abundance of the desired deuterated compound (d5) can be measured against the non-deuterated (d0) and partially deuterated (d1-d4) versions nih.gov. This data is used to calculate the percentage of isotopic enrichment, which is a critical measure of the synthesis's success.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides crucial information about the structural integrity of the molecule and the precise location of the deuterium labels rsc.orgepj-conferences.org.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the absence or significant reduction of signals corresponding to the ethyl group protons confirms that deuteration has occurred at the intended site.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming their presence and position within the molecular structure.

¹³C NMR (Carbon-13 NMR): The signals for the carbon atoms bonded to deuterium will show characteristic splitting patterns (due to C-D coupling) and a slight upfield shift, further verifying the location of the labels.

Together, these methods provide a comprehensive assessment, confirming that the desired molecule has been synthesized with a high degree of isotopic purity and that the deuterium atoms are located at the correct positions without any unintended isotopic scrambling rsc.orgresearchgate.net.

Below is an example of a data table summarizing the results from an HRMS analysis for a batch of synthesized this compound.

IsotopologueRelative Abundance (%)
d0 (No Deuterium)0.1
d10.2
d20.5
d31.2
d43.0
d5 (Desired Product)95.0
Total Isotopic Purity (d5) 95.0%
Isotopic Enrichment >98% (d1-d5)

Advanced Analytical Methodologies Employing Emepronium D5 Bromide

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) has emerged as a preferred method for the quantification of drugs and their metabolites due to its high specificity and sensitivity. texilajournal.com When coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), MS provides a powerful platform for bioanalytical assays. In this context, Emepronium-d5 bromide plays a pivotal role.

Role as an Internal Standard in LC-MS/MS and GC-MS/MS

This compound is utilized as a stable isotope-labeled (SIL) internal standard in quantitative assays employing tandem mass spectrometry (MS/MS). clearsynth.comnih.govaptochem.com An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during the analytical process. bioanalysis-zone.comresearchgate.netwuxiapptec.com SIL internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest. scispace.com

The primary function of this compound as an internal standard is to normalize for potential variations in sample preparation, injection volume, chromatographic retention, and ionization efficiency. aptochem.comcerilliant.comscioninstruments.com Since the deuterated standard co-elutes with the non-labeled emepronium (B1206306), it experiences similar effects from the sample matrix, thus compensating for most measurement errors that could arise from ion suppression or enhancement. scispace.comtexilajournal.com This ensures that the ratio of the analyte's response to the internal standard's response remains constant, even if the absolute signal intensity fluctuates, leading to robust and reliable quantification. scispace.comchromatographytoday.com

The use of LC-MS/MS and GC-MS/MS methods for the analysis of various compounds, including those similar in nature to emepronium, has been well-documented. For instance, a comparison of these two techniques for analyzing benzodiazepines in urine highlighted that while both methods are effective, LC-MS/MS often offers advantages in terms of ease of sample extraction and shorter run times. nih.gov

Selection Criteria for Isotopic Internal Standards

The selection of an appropriate isotopic internal standard is critical for the development of a robust quantitative assay. Several key criteria are considered:

Isotopic Purity and Stability: The internal standard must have high isotopic purity, meaning it contains a minimal amount of the unlabeled analyte. cerilliant.comlgcstandards.com The deuterium (B1214612) labels should be in stable positions on the molecule to prevent H/D exchange with the solvent or during the ionization process. wuxiapptec.commsacl.org

Mass Differentiation: The mass difference between the analyte and the SIL internal standard should be sufficient (ideally ≥3 amu) to prevent spectral cross-talk. aptochem.commsacl.org This ensures that the mass spectrometer can clearly distinguish between the ions of the analyte and the internal standard. For this compound, the five deuterium atoms provide a significant mass shift from the parent compound.

Co-elution: Ideally, the SIL internal standard should co-elute with the analyte to ensure both are subjected to the same matrix effects at the same time. aptochem.com While heavy deuteration (≥ 5 atoms) can sometimes lead to slight chromatographic separation, this is often minimal. cerilliant.com

Chemical Identity: The SIL internal standard should have chemical properties identical to the analyte to ensure similar extraction recovery and ionization response. scispace.com

Selection CriterionRequirement for this compoundRationale
Isotopic Purity High (>98%)Minimizes interference from the unlabeled analyte (M+0) in the internal standard, which could artificially inflate the measured concentration of the analyte. cerilliant.comlgcstandards.com
Isotopic Stability Deuterium atoms on non-labile positionsPrevents the exchange of deuterium with hydrogen from the solvent or matrix, which would alter the mass of the internal standard and compromise quantification. wuxiapptec.commsacl.org
Mass Difference +5 DaProvides a clear mass-to-charge (m/z) separation from the unlabeled emepronium, preventing isotopic overlap and ensuring distinct detection. aptochem.com
Chromatographic Behavior Co-elution with emeproniumEnsures that both the analyte and the internal standard experience the same matrix effects and instrument conditions at the same time, allowing for accurate correction. aptochem.comscispace.com
Chemical Similarity Identical to emeproniumGuarantees that the extraction efficiency and ionization response are the same as the analyte, which is the fundamental principle of using a SIL internal standard. scispace.com
Demethylation and Selected Ion Monitoring Approaches for Quantitative Analysis

A specific method for the quantitative analysis of emepronium bromide involves demethylation followed by GC/MS analysis using selected ion monitoring (SIM). nih.gov In the SIM technique, the mass spectrometer is set to detect only a few specific ions rather than scanning the entire mass range. ontosight.aiaapg.org This approach dramatically increases sensitivity and selectivity because the instrument spends all its time monitoring only the ions of interest, effectively filtering out background noise. ontosight.aimdpi.com

For the analysis of emepronium, this would involve:

Chemical Derivatization: A process like demethylation to make the quaternary ammonium (B1175870) compound more amenable to GC analysis. nih.gov

GC Separation: The derivatized analyte and the corresponding derivatized this compound internal standard are separated on a GC column.

MS Detection (SIM mode): The mass spectrometer is programmed to monitor specific fragment ions characteristic of the derivatized emepronium and its deuterated internal standard.

TechniqueApplication in Emepronium AnalysisAdvantage
Demethylation Converts the quaternary ammonium structure of emepronium into a tertiary amine.Improves volatility and thermal stability, making the compound suitable for Gas Chromatography (GC). nih.gov
Selected Ion Monitoring (SIM) The mass spectrometer is set to detect specific m/z values corresponding to fragment ions of the derivatized emepronium and its d5-internal standard.Increases sensitivity by reducing noise and enhances selectivity by focusing only on target ions, allowing for lower limits of quantification. ontosight.aiaapg.orgudca.edu.co

High-Resolution Mass Spectrometry for Isotopic Profiling

High-resolution mass spectrometry (HR-MS) is a powerful tool for characterizing deuterated compounds like this compound. nih.govresearchgate.net Unlike standard MS, HR-MS can measure the mass of an ion with extremely high accuracy, making it possible to determine the elemental composition of a molecule and to resolve ions with very similar masses. researchgate.net

For this compound, HR-MS is used to:

Confirm Isotopic Purity: By precisely measuring the relative abundances of the different isotopologues (molecules that differ only in their isotopic composition), HR-MS can accurately determine the isotopic purity of the deuterated standard. nih.govresearchgate.net It can distinguish between the desired deuterated compound and any residual unlabeled or partially labeled species.

Assign Molecular Formula: The high mass accuracy allows for the unambiguous assignment of the molecular formula, confirming the identity of the synthesized standard. researchgate.net

Detect Fine Isotopic Structures: HR-MS can even resolve the fine isotopic structures arising from the natural abundance of isotopes like ¹³C, providing a detailed isotopic profile of the compound. researchgate.net

This detailed characterization is crucial to ensure the quality and reliability of the this compound used as an internal standard. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules and plays a key role in the characterization of deuterated compounds. rsc.orgpharmaffiliates.com

For this compound, NMR is used to:

Verify Deuteration: Deuterium (²H) NMR spectroscopy can be used to directly observe the deuterium nuclei. wikipedia.org A strong signal in the ²H NMR spectrum confirms the successful incorporation of deuterium. Conversely, the absence or significant reduction of signals in the ¹H NMR spectrum at the positions where deuterium was incorporated provides further evidence of successful labeling. wikipedia.org

Determine Labeling Position: By analyzing which signals disappear from the ¹H NMR spectrum compared to the unlabeled compound, researchers can confirm the specific locations of the deuterium atoms on the ethyl group of this compound. rsc.org

The use of deuterated solvents is standard practice in NMR to avoid large solvent signals in the spectrum. simsonpharma.comlabinsights.nltcichemicals.com For deuterated analytes like this compound, NMR provides the definitive confirmation of its structure and the success of the isotopic labeling. rsc.org

Chromatographic Separation Techniques (e.g., HPLC, GC) in Conjunction with Deuterated Standards

In quantitative analytical chemistry, particularly in bioanalysis, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are frequently paired with mass spectrometry. nih.govscispace.com In these applications, this compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of its non-deuterated analogue, Emepronium Bromide. scioninstruments.comwuxiapptec.com

An internal standard is a compound added in a known, constant amount to all samples, including calibration standards and quality controls, before sample processing. scioninstruments.com Its purpose is to correct for variations that can occur during sample preparation (e.g., extraction, dilution) and instrumental analysis (e.g., injection volume fluctuations, detector response). wuxiapptec.comnumberanalytics.com

The key advantage of a SIL-IS like this compound is that it is chemically almost identical to the analyte (Emepronium Bromide). scispace.com This chemical similarity ensures that it behaves in a nearly identical manner during extraction and chromatographic separation. However, because it has a different mass, the mass spectrometer can distinguish it from the analyte. lgcstandards.com Quantification is therefore based on the ratio of the analyte's response to the internal standard's response, which significantly improves the precision and accuracy of the results by compensating for matrix effects and other sources of error. scioninstruments.commyadlm.org The use of a SIL-IS is generally considered superior to using a structural analogue, which may have different physicochemical properties affecting its recovery and ionization efficiency. scispace.com

While highly effective, analysts must remain aware of potential isotope effects, where the deuterium-labeled standard may have a slightly different chromatographic retention time than the unlabeled analyte. scispace.commyadlm.org This phenomenon must be assessed during method development to ensure it does not compromise the analytical results.

Table 3: Illustrative Comparison of Quantitative Precision With and Without an Internal Standard (IS) This table, based on principles of chromatographic analysis, demonstrates the improvement in data reliability when using a SIL-IS like this compound. Data is hypothetical.

Sample Injection # Analyte Peak Area (Without IS) Analyte/IS Peak Area Ratio (With this compound as IS)
1 105,000 1.05
2 98,000 1.04
3 112,000 1.06
4 95,000 1.05
5 109,000 1.05
Mean 103,800 1.05

| Relative Standard Deviation (RSD) | 6.8% | 0.7% |

Applications of Emepronium D5 Bromide in Mechanistic and Metabolic Research

Elucidation of Reaction Mechanisms via Isotope Effects

The introduction of deuterium (B1214612) into a molecule can significantly influence the rate of chemical reactions in which a carbon-hydrogen bond is cleaved in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. libretexts.orgwikipedia.org The C-D bond is stronger than the C-H bond, requiring more energy to break. libretexts.org Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond.

In the context of Emepronium-d5 Bromide, the five deuterium atoms are located on the ethyl group. If the metabolic transformation of emepronium (B1206306) involves the enzymatic cleavage of a C-H bond on the ethyl group, the rate of this metabolic process would be slower for this compound compared to its non-deuterated counterpart. By comparing the metabolic rates of emepronium bromide and this compound, researchers can infer whether the ethyl group is a site of metabolic attack.

A significant KIE (kH/kD > 1) would suggest that the cleavage of a C-H bond on the ethyl group is part of the rate-determining step of that particular metabolic pathway. Conversely, the absence of a significant KIE would indicate that this position is not involved in the rate-limiting metabolic transformation. This information is crucial for understanding the drug's metabolic fate and for identifying potential sites of metabolism-mediated drug-drug interactions.

Table 1: Hypothetical Kinetic Isotope Effect Data for Emepronium Metabolism

CompoundMetabolic Rate (nmol/min/mg protein)Kinetic Isotope Effect (kH/kD)Implication for Reaction Mechanism
Emepronium Bromide15.2\multirow{2}{*}{6.8}C-H bond cleavage on the ethyl group is likely in the rate-determining step.
This compound 2.25

Note: The data in this table is hypothetical and for illustrative purposes only.

Stable Isotope Tracing in Metabolic Pathway Investigations

Stable isotope tracing is a powerful technique used to track the metabolic fate of a compound within a biological system. researchgate.net By introducing a molecule labeled with a stable isotope, such as deuterium, researchers can follow its journey through various metabolic pathways. This compound, with its five deuterium atoms, is an ideal tracer for such studies.

Analysis of Substrate Contribution and Downstream Metabolite Enrichment

When this compound is introduced into a biological system, such as in preclinical animal models, its distinct mass allows it to be differentiated from its endogenous, non-labeled counterparts using mass spectrometry. smolecule.com This enables researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of the compound with high specificity.

By analyzing tissue and fluid samples over time, scientists can identify and quantify the parent compound and any metabolites that retain the deuterium label. This provides direct evidence of the metabolic pathways involved and the extent to which the compound is transformed. The enrichment of the d5-label in specific downstream metabolites confirms their origin from the administered emepronium.

Quantitative Metabolic Flux Analysis Methodologies

Metabolic flux analysis is a set of techniques used to quantify the rates of metabolic reactions within a biological system. While often applied to central metabolic pathways, the principles can be extended to xenobiotic metabolism. By administering a known amount of this compound and measuring the rate of appearance and disappearance of the labeled parent compound and its metabolites, researchers can construct quantitative models of its metabolic flux.

This approach can reveal the relative importance of different metabolic pathways and how they might be altered by physiological conditions or co-administered drugs. The use of a deuterated standard allows for precise quantification, which is essential for accurate flux calculations.

Tracing of Absorption, Distribution, and Elimination Processes in Pre-clinical Models (Methodological Aspects)

In preclinical ADME studies, this compound can be administered to animal models to investigate its pharmacokinetic profile. nih.gov The deuterated label allows for the differentiation between the administered drug and any pre-existing, non-labeled compound, which is crucial for accurate quantification.

Methodological Workflow for a Preclinical ADME Study:

Dosing: Administration of a defined dose of this compound to the animal model (e.g., rat, mouse) via a relevant route (e.g., oral, intravenous).

Sample Collection: Timed collection of biological samples, including blood, plasma, urine, feces, and various tissues.

Sample Preparation: Extraction of the analyte and its metabolites from the biological matrix.

LC-MS/MS Analysis: Separation of the parent compound and its metabolites by liquid chromatography followed by detection and quantification using tandem mass spectrometry. The mass spectrometer is set to detect the specific mass-to-charge ratios of this compound and its expected deuterated metabolites.

Data Analysis: Construction of concentration-time profiles to determine key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.

The use of this compound as the analyte in such studies, often in conjunction with a different isotopically labeled internal standard (e.g., ¹³C-labeled emepronium), ensures high precision and accuracy in the quantification of its disposition.

Utilization in Neutron Scattering and Other Advanced Physical Studies

Neutron scattering is a powerful technique for determining the structure and dynamics of materials at the atomic and molecular level. nih.gov A key advantage of neutron scattering is its sensitivity to the isotopic composition of the sample. Hydrogen (¹H) and deuterium (²H or D) scatter neutrons very differently. Hydrogen has a large incoherent scattering cross-section, which can lead to a high background signal, while deuterium has a much smaller incoherent cross-section and a different coherent scattering length. nih.gov

This difference makes deuterated molecules like this compound highly valuable in certain neutron scattering experiments. By selectively deuterating parts of a molecule or a complex, researchers can use a technique called "contrast variation" to highlight specific components. For example, in a study of how emepronium interacts with a biological membrane, a deuterated lipid bilayer could be used with non-deuterated emepronium, or vice-versa. The use of this compound would allow for the specific visualization of the drug molecule's position and conformation within the membrane.

While specific neutron scattering studies on this compound are not widely reported in public literature, the principles of the technique suggest its potential utility in biophysical studies aimed at understanding its mechanism of action at a molecular level.

Table 2: Neutron Scattering Lengths of Relevant Isotopes

IsotopeCoherent Scattering Length (fm)Incoherent Scattering Cross-section (barns)
¹H-3.7480.26
²H (D)6.672.05
¹²C6.650.001
¹⁴N9.360.5
¹⁶O5.800.0008

Source: Data compiled from publicly available neutron scattering resources.

Quality Control and Reference Standard Development for Deuterated Emepronium Bromide

Certification and Traceability of Isotopic Reference Materials

The certification of isotopic reference materials like Emepronium-d5 Bromide is a meticulous process that establishes its suitability for its intended use in analytical measurements. Certified Reference Materials (CRMs) are indispensable for ensuring the accuracy and traceability of analytical results. mdpi.com The certification process involves characterizing one or more of the material's properties through a metrologically valid procedure, accompanied by a certificate that states the property value, its associated uncertainty, and a statement of metrological traceability. mdpi.comsigmaaldrich.cn

Metrological Traceability:

Metrological traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. For this compound, this means that its certified concentration or purity value is traceable to the International System of Units (SI). sigmaaldrich.cn This traceability is often achieved through a gravimetric preparation process using highly pure materials, which is a practical realization of concentration units. sigmaaldrich.cn The traceability of measurements for isotopic materials, such as those used in U-Pb geochronology, provides a framework for how the calibration of isotopic tracers is linked back to SI units through a series of connected experiments. princeton.edu

Key Elements in the Certification and Traceability of this compound:

Element Description
Identity Confirmation Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure and the position of the deuterium (B1214612) labels.
Purity Assessment The chemical and isotopic purity of the reference material is determined using various analytical techniques.
Concentration Assignment For solutions, the concentration is certified with an associated uncertainty.
Uncertainty Budget A comprehensive uncertainty budget is established, considering all potential sources of error in the characterization process.
Traceability Chain A documented and unbroken chain of comparisons to national or international standards is maintained.

The certification of this compound ensures that it can be reliably used as an internal standard, providing confidence in the accuracy of the quantitative data generated in analytical laboratories.

Purity and Stability Considerations for Analytical Standards

The purity and stability of analytical standards are paramount for obtaining accurate and reproducible analytical results. For isotopically labeled internal standards like this compound, both chemical and isotopic purity are critical considerations.

Purity:

The chemical purity of this compound refers to the absence of other chemical compounds. Impurities can arise from the synthesis process or degradation over time and can potentially interfere with the analytical measurement. Isotopic purity, on the other hand, refers to the percentage of the compound that is correctly labeled with the desired number of deuterium atoms. The presence of unlabeled Emepronium (B1206306) Bromide or molecules with a different number of deuterium atoms can affect the accuracy of the quantification.

Stability:

Factors Affecting Stability and Purity:

Factor Description
Storage Conditions Temperature, light, and humidity can all impact the stability of the compound. This compound is typically stored at 2-8°C in a refrigerator. pharmaffiliates.com
Handling Proper handling techniques are necessary to prevent contamination and degradation.
Chemical Nature The inherent chemical properties of the molecule will influence its stability.
Packaging The container in which the standard is stored can affect its stability.

Stability studies are conducted to establish the shelf-life of the reference material and to recommend appropriate storage conditions. These studies typically involve analyzing the purity of the material at different time points under various environmental conditions.

Role in Method Validation and Quality Assurance in Analytical Laboratories

This compound, as a stable isotope-labeled internal standard, plays a pivotal role in the validation of analytical methods and in the ongoing quality assurance of analytical data, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. nih.govijpbms.com

Method Validation:

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. americanpharmaceuticalreview.comresearchgate.netsemanticscholar.org The use of an internal standard like this compound is highly recommended in bioanalytical method development to enhance data accuracy. nih.gov

Key Validation Parameters Addressed by Using this compound:

Validation Parameter Role of this compound
Accuracy Compensates for variations in sample preparation and matrix effects, leading to more accurate quantification of the analyte. nih.gov
Precision Improves the precision of the measurement by correcting for random errors introduced during the analytical process. semanticscholar.org
Linearity Helps to establish a linear relationship between the analyte concentration and the detector response over a specific range.
Robustness The internal standard helps to ensure the method's performance is not significantly affected by small, deliberate variations in method parameters.

The ideal internal standard is a stable isotope-labeled form of the analyte because it has very similar physicochemical properties to the analyte and co-elutes with it, but is distinguishable by its mass. nih.govtexilajournal.com This allows it to effectively track the analyte through the entire analytical process, from extraction to detection, and compensate for any losses or variations.

Quality Assurance:

In a quality assurance program, this compound is used to monitor the performance of the analytical method over time. By adding a known amount of the internal standard to every sample, control, and calibrator, the laboratory can ensure the consistency and reliability of the results. Any significant variation in the internal standard response can indicate a problem with the sample preparation, the instrument, or the reagents, triggering an investigation. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for Deuterated Quaternary Ammonium Compounds

Development of Novel Deuteration Methodologies

The synthesis of deuterated compounds, including quaternary ammonium (B1175870) salts, is a dynamic field. While traditional methods often involve hydrogen/deuterium (B1214612) exchange reactions or the use of deuterated precursors, research is ongoing to develop more efficient, selective, and environmentally friendly methodologies. symeres.com

Future efforts are likely to focus on:

Catalytic H/D Exchange: Advancements in catalysis are expected to yield methods that allow for the selective deuteration of specific C-H bonds under mild conditions. This would provide greater control over the exact position of deuterium labeling, which is crucial for mechanistic studies and for fine-tuning the pharmacokinetic properties of drug candidates.

Flow Chemistry: The use of microreactors and continuous flow systems for deuteration reactions can offer improved reaction control, enhanced safety, and easier scalability. This is particularly relevant for the synthesis of deuterated active pharmaceutical ingredients.

Biocatalysis: The use of enzymes to catalyze deuteration reactions offers the potential for unparalleled selectivity. While still an emerging area, the development of engineered enzymes for this purpose could revolutionize the synthesis of complex deuterated molecules.

"Green Chemistry" Approaches: The development of deuteration methods that use less hazardous reagents and solvents is a key goal. For instance, using heavy water (D₂O) as a deuterium source in a more direct and efficient manner is an area of active investigation. The use of environmentally friendly alkylating agents like dimethyl carbonate in the synthesis of quaternary ammonium compounds is also being explored. researchgate.net

A significant challenge in the synthesis of deuterated QACs is achieving high levels of deuterium incorporation at specific sites without isotopic scrambling. Novel synthetic strategies are being designed to overcome these challenges, ensuring the production of high-purity, precisely labeled compounds for research and clinical applications.

Expansion of Stable Isotope Tracing Applications

Stable isotope-labeled compounds are invaluable tools for tracing the metabolic fate of molecules in biological systems. nih.gov Deuterated QACs are increasingly being used in these applications to provide insights into their absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Key emerging applications include:

Metabolic Flux Analysis: By administering a deuterated QAC and analyzing the isotopic enrichment in downstream metabolites, researchers can quantitatively measure the flow of the compound through various metabolic pathways. nih.gov This is particularly useful for understanding how these compounds are processed in the body and for identifying potential drug-drug interactions.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The use of deuterated QACs as internal standards in mass spectrometry-based bioanalysis allows for highly accurate quantification in complex biological matrices like blood, plasma, and tissues. nih.gov This data is essential for building robust PK/PD models that can predict the behavior of a drug in the body.

Investigating Drug-Target Interactions: Deuterium labeling can be used to study the interaction of a QAC with its biological target. For example, the kinetic isotope effect can be exploited to probe the mechanism of enzyme-catalyzed reactions involving the cleavage of a C-H bond. scispace.com

The ability to synthesize QACs with deuterium labels at various positions allows for sophisticated experimental designs to answer specific questions about their biological activity.

ApplicationDescription
Metabolic Profiling Identifying and quantifying the metabolites of a deuterated QAC to understand its biotransformation pathways.
Bioavailability Studies Comparing the systemic exposure of a deuterated QAC after different routes of administration.
Tissue Distribution Determining the concentration of a deuterated QAC in various organs and tissues over time.
Elimination Pathways Characterizing the routes and rates of excretion of a deuterated QAC and its metabolites.

Integration with Multi-Omics and Systems Biology Approaches

The era of "omics" has provided researchers with powerful tools to study biological systems in a holistic manner. The integration of data from genomics, transcriptomics, proteomics, and metabolomics allows for a more complete understanding of cellular function in health and disease. nih.gov Deuterated compounds, including QACs, are poised to play a crucial role in these integrated approaches, particularly within the field of metabolomics.

Future directions in this area include:

Stable Isotope-Resolved Metabolomics (SIRM): By using deuterated QACs as tracers, researchers can follow their metabolic fate and map their interactions with endogenous metabolic networks. This provides a dynamic view of metabolism that cannot be obtained from static measurements of metabolite concentrations alone.

Linking Metabolic Changes to Gene and Protein Expression: By combining SIRM data with transcriptomic and proteomic data, it is possible to link changes in the metabolism of a deuterated QAC to alterations in the expression of genes and proteins involved in its transport and biotransformation. nih.gov This can help to identify the molecular mechanisms underlying the compound's effects.

Personalized Medicine: The metabolic profile of an individual can influence their response to a drug. By using deuterated QACs to probe an individual's metabolic phenotype, it may be possible to predict their response to a particular therapy and to tailor treatment accordingly.

The use of deuterated QACs in a multi-omics context will provide a systems-level understanding of their pharmacology and toxicology, paving the way for the development of safer and more effective therapeutic agents.

Advanced Characterization Techniques for Isotopic Purity and Positional Labeling

Recent advances in analytical instrumentation have greatly enhanced our ability to characterize deuterated compounds:

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the isotopic purity of deuterated compounds by distinguishing between the different isotopologues (molecules that differ only in their isotopic composition). nih.govresearchgate.net Techniques like electrospray ionization (ESI)-HRMS are rapid, highly sensitive, and require minimal sample. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the specific positions of the deuterium labels within a molecule. rsc.org Quantitative NMR (qNMR) can be used to determine the degree of deuteration at each labeled site.

The development of more sophisticated analytical techniques and data analysis workflows will continue to be a priority in this field. The ability to precisely characterize deuterated QACs is a prerequisite for their successful application in all the research areas described above.

TechniqueInformation Provided
High-Resolution Mass Spectrometry (HRMS) Isotopic purity, distribution of isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy Positional labeling, degree of deuteration at specific sites, structural integrity. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation and quantification of the deuterated compound and its metabolites in biological samples.

Q & A

Q. How can computational modeling (e.g., molecular dynamics) predict the environmental fate of this compound?

  • Methodological Answer : Models integrate parameters like partition coefficients (Kd), biodegradation rates, and hydrogeological data. Sensitivity analysis identifies dominant factors (e.g., soil organic carbon content). Field data from tracer tests (e.g., bromide breakthrough curves) validate predictions, ensuring model robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.